Chromic acid cyclohexylamine salt

Description

Contextualization within Amine-Acid Salt Chemistry

The formation of chromic acid cyclohexylamine (B46788) salt is a classic acid-base reaction. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, function as weak bases. libretexts.orgyoutube.com Cyclohexylamine, a primary aliphatic amine, is a stronger base than its aromatic counterpart, aniline, but remains a weak base compared to inorganic hydroxides like NaOH. wikipedia.orgatamanchemicals.com Its basicity arises from the nitrogen's lone pair readily accepting a proton. youtube.com

Acids, conversely, are proton donors. Chromic acid (H₂CrO₄), a strong acid, is typically formed when chromium trioxide is dissolved in an acidic solution. nih.govyoutube.com The reaction between cyclohexylamine and chromic acid involves the transfer of a proton from the acid to the amine. The nitrogen atom of the cyclohexylamine becomes protonated, forming the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺), while the chromic acid becomes the chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anion, depending on the pH of the solution. youtube.comspectroscopyonline.comyoutube.com The resulting compound, the chromic acid cyclohexylamine salt, is an ionic salt held together by the electrostatic attraction between the positively charged cyclohexylammonium cation and the negatively charged chromate or dichromate anion. spectroscopyonline.comyoutube.com

The formation of such amine salts can significantly alter the physical properties of the parent compounds, such as increasing their water solubility and thermal stability. libretexts.orgspectroscopyonline.com

Significance in Advanced Materials and Chemical Synthesis

While specific research on this compound is not extensively documented in publicly available literature, the significance of cyclohexylammonium salts, in general, provides a strong indication of its potential applications in advanced materials and chemical synthesis.

Cyclohexylammonium salts are integral to the development of advanced materials. For instance, the single crystal of cyclohexylammonium hydrogen maleate (B1232345) hemihydrate has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in telecommunications, photonics, and optical switching. doi.org Similarly, cyclohexylammonium tetraisothiocyanatocobaltate(II) has been synthesized as a single-source precursor for creating cobalt sulfide (B99878) and oxide nanostructures, demonstrating the role of such salts in nanomaterial fabrication. nih.gov These examples highlight a strategy where the organic cation helps to build a specific crystal structure, which upon decomposition, yields novel materials.

In chemical synthesis, cyclohexylamine and its derivatives serve as important intermediates and building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. atamanchemicals.com The formation of a salt is a common technique to purify amines or to control their reactivity. youtube.com Given that chromic acid and other hexavalent chromium compounds are potent oxidizing agents used in organic synthesis, the salt could potentially be explored as a specialized oxidizing agent. nih.govyoutube.com The ionic nature of the salt might offer different solubility and reactivity profiles compared to the parent acid, potentially allowing for more controlled or selective oxidation reactions in specific solvent systems. Furthermore, cyclohexylamine itself is an effective corrosion inhibitor, a property that could be imparted or modified in its salt form for specialized protective coatings. wikipedia.org

Properties of Constituent Compounds

The properties of this compound are derived from its constituent acid and base.

Table 1: Physicochemical Properties of Cyclohexylamine and Chromic Acid

| Property | Cyclohexylamine | Chromic Acid |

|---|---|---|

| Chemical Formula | C₆H₁₃N | H₂CrO₄ |

| Molar Mass | 99.17 g/mol wikipedia.org | 118.01 g/mol |

| Appearance | Clear to yellowish liquid wikipedia.orgnih.gov | Typically an aqueous solution of chromium trioxide nih.gov |

| Odor | Strong, fishy, amine odor wikipedia.org | Odorless |

| Boiling Point | 134.5 °C wikipedia.org | Decomposes |

| Melting Point | -17.7 °C wikipedia.org | N/A |

| Density | 0.8647 g/cm³ wikipedia.org | Varies with concentration |

| Solubility in Water | Miscible wikipedia.org | Soluble |

| Acidity (pKa) | 10.64 (for the conjugate acid) wikipedia.org | Strong acid nih.gov |

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (2-methylcyclohexylidene)acetic acid, cyclohexylamine salt |

| 4-benzylaniline |

| 4-benzylaniline hydrochloride |

| Acetic acid |

| Ammonia |

| Aniline |

| Benzene |

| Butyllithium |

| Carbon monoxide |

| Carbamyl chloride |

| Chromium trioxide |

| Chromic acid |

| Chromic acid, potassium zinc salt |

| Chromic oxide |

| Cobalt sulfide |

| Cobalt(II) chloride |

| Cyclohexane (B81311) |

| Cyclohexanol |

| Cyclohexanone |

| Cyclohexylamine |

| Cyclohexylamine hydrochloride |

| Cyclohexylammonium hydrogen maleate hemihydrate |

| Cyclohexylammonium tetraisothiocyanatocobaltate(II) |

| Cyclohexylammonium thiocyanate |

| Dicyclohexyl-amine salt of 2.3.4.6-tetrachlorophenol |

| Dicyclohexyl-amine salt of 2.4.6-trichlorophenol |

| Dicyclohexyl-amine salt of pentachlorophenol |

| Di-tert-butylphosphinoferrocene |

| Ephedrine |

| Ethylmethylamine |

| Furan |

| Glacial acetic acid |

| Hydrochloric acid |

| Hydrogen chloride |

| Imidazole |

| Isocyanates |

| Maleic acid |

| Methanesulfonic acid |

| Methylene dianiline |

| Methylene dianiline dihydrochloride |

| Methylene dianiline monohydrochloride |

| Methylene diphenyl diisocyanate |

| Methylamine |

| N-acylcyclohexylamines |

| NaOH (Sodium hydroxide) |

| Palladium acetate |

| P-tolylamine |

| Piperidine |

| Potassium chloride |

| Potassium chromate |

| Potassium dichromate |

| Potassium hydroxide |

| Potassium nitrate |

| Propylamine |

| Pyridine (B92270) |

| Pyrimidine |

| Pyrrole |

| Pyrrolidine |

| Sodium chromate |

| Sodium cyanide |

| Sodium hydrosulfite |

| Sodium hypochlorite |

| Sulfuric acid |

| Tetraethylammonium bromide |

| Tetraisothiocyanatocobaltate(II) |

| Thiophene |

| Tricobalt tetraoxide |

| Trimethylamine |

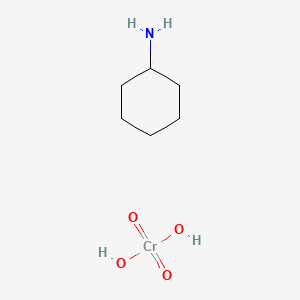

Structure

2D Structure

Properties

CAS No. |

20203-47-8 |

|---|---|

Molecular Formula |

C6H15CrNO4 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

cyclohexanamine;dihydroxy(dioxo)chromium |

InChI |

InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |

InChI Key |

UNWJTCKFKCQLGX-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)N.O[Cr](=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways

Direct Salt Formation via Acid-Base Reactions

The most straightforward approach to producing chromic acid cyclohexylamine (B46788) salt is through the direct reaction of chromic acid (H₂CrO₄) with cyclohexylamine (C₆H₁₁NH₂). This method leverages the acidic nature of chromic acid and the basic properties of cyclohexylamine to form the corresponding salt.

Approaches to Cyclohexylammonium Chromate (B82759) Synthesis

The synthesis of dicyclohexylammonium (B1228976) chromate, [C₆H₁₁NH₃]₂[CrO₄], has been successfully achieved and its crystal structure characterized. researchgate.net The formation of this salt relies on the protonation of the cyclohexylamine by chromic acid, leading to the formation of the cyclohexylammonium cation and the chromate anion. These ions are then held together by electrostatic forces in the crystal lattice. The stability of the resulting crystal structure is further enhanced by a network of N-H···O hydrogen bonds between the ammonium (B1175870) group of the cyclohexylammonium cation and the oxygen atoms of the chromate anion. researchgate.net

Reaction Stoichiometry and Yield Optimization

The stoichiometry of the reaction between chromic acid and cyclohexylamine is crucial for maximizing the yield and purity of the desired salt. The balanced chemical equation for the formation of dicyclohexylammonium chromate is:

H₂CrO₄ + 2 C₆H₁₁NH₂ → [C₆H₁₁NH₃]₂[CrO₄]

This equation indicates that a 1:2 molar ratio of chromic acid to cyclohexylamine is required for the complete formation of the dicyclohexylammonium salt. However, in practice, optimizing the yield may involve adjusting the reactant ratios, reaction temperature, and solvent. For instance, controlling the pH of the reaction mixture is important as the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is pH-dependent. clu-in.org To favor the formation of the chromate salt, conditions should be maintained to ensure the predominance of the CrO₄²⁻ species.

| Parameter | Condition | Rationale |

| Molar Ratio (Chromic Acid:Cyclohexylamine) | 1:2 | Ensures complete reaction to form dicyclohexylammonium chromate. |

| pH | Controlled | To favor the formation of the chromate (CrO₄²⁻) anion over dichromate (Cr₂O₇²⁻). |

| Temperature | Optimized | To balance reaction rate and product stability. |

| Solvent | Appropriate selection | To facilitate the reaction and subsequent crystallization of the product. |

Indirect Synthesis and Precursor Chemistry

Indirect methods for the synthesis of chromic acid cyclohexylamine salt involve the use of various chromium(VI) compounds as precursors. This approach offers flexibility in starting materials and reaction conditions.

Formation from Chromium(VI) Precursors

A variety of water-soluble chromium(VI) compounds can serve as precursors for the synthesis of chromate salts. nih.gov These include, but are not limited to, sodium chromate (Na₂CrO₄), potassium chromate (K₂CrO₄), and chromium trioxide (CrO₃). clu-in.orgyoutube.com When chromium trioxide is dissolved in water, it forms chromic acid, which can then react with cyclohexylamine as described in the direct synthesis method.

Alternatively, a metathesis reaction can be employed. For example, reacting a soluble chromate salt like sodium chromate with a cyclohexylammonium salt (e.g., cyclohexylammonium chloride) in a suitable solvent could lead to the precipitation of the less soluble this compound. The choice of precursor can be influenced by factors such as availability, cost, and the desired purity of the final product.

Role of Cyclohexylamine in Chromate Complexation and Salt Formation

Cyclohexylamine plays a dual role in the formation of the salt. Firstly, as a base, it accepts a proton from chromic acid to form the cyclohexylammonium cation, [C₆H₁₁NH₃]⁺. Secondly, this cation then acts as a counterion to the chromate anion, [CrO₄]²⁻, forming an ionic bond. researchgate.net The specific geometry and hydrogen bonding capabilities of the cyclohexylammonium cation are instrumental in the formation and stability of the resulting crystal lattice. researchgate.net The interaction between the protonated amine and the chromate anion is a key factor in the crystallization process, driving the formation of the solid salt from the reaction solution.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net While the synthesis of chromate compounds inherently involves the use of chromium(VI), which is a known carcinogen, applying green chemistry principles can help mitigate some of the associated risks and environmental impact. youtube.com

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Optimizing reaction conditions to maximize atom economy and minimize the formation of byproducts.

Designing Safer Chemicals: While the target compound has inherent hazards, the synthetic route can be designed to avoid the use of even more hazardous reagents or solvents.

Safer Solvents and Auxiliaries: Whenever possible, using water as a solvent instead of volatile organic compounds can significantly reduce the environmental footprint of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, if feasible, can reduce energy consumption.

The development of synthetic routes that utilize less hazardous starting materials or employ catalytic methods could further align the production of this compound with the goals of green chemistry. nih.gov

Structural Elucidation and Characterization Techniques

Advanced Crystallographic Analysis

Crystallographic techniques are indispensable for revealing the atomic arrangement within the crystal lattice of chromic acid cyclohexylamine (B46788) salt.

The analysis revealed that dicyclohexylammonium (B1228976) chromate (B82759) crystallizes in the triclinic space group P-1. tandfonline.com The crystal structure is characterized by layers of tetrahedral [CrO4]2- dianions and protonated cyclohexylammonium cations, [C6H11NH3]+. tandfonline.comresearchgate.net The primary stabilizing forces within the crystal are ionic bonds between the chromate anions and the cyclohexylammonium cations. tandfonline.comresearchgate.net Additionally, a network of N–H···O hydrogen bonds between the ammonium (B1175870) groups of the cations and the oxygen atoms of the chromate anions contributes to the cohesion and stability of the crystal structure. tandfonline.com

The coordination around the central chromium (VI) atom is a slightly distorted tetrahedron, with Cr-O bond lengths ranging from 1.614(2) to 1.676(2) Å and O-Cr-O bond angles between 108.1(1)° and 111.0(1)°. tandfonline.com The cyclohexylammonium cations adopt a stable chair conformation. tandfonline.com A similar study on bis(dicyclohexylammonium) chromate dihydrate, [(C6H11)2NH2]2[CrO4]·2H2O, also confirms a tetrahedral chromate anion and ionic bonding as the primary interaction, further stabilized by N-H…O and O-H…O hydrogen bonds. accesson.kr

| Parameter | Value |

|---|---|

| Chemical Formula | [C6H11NH3]2[CrO4] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.575(2) |

| b (Å) | 8.384(2) |

| c (Å) | 15.075(3) |

| α (°) | 75.14(2) |

| β (°) | 78.09(2) |

| γ (°) | 89.45(2) |

| Volume (ų) | 785.1(3) |

| Z | 2 |

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline materials. While specific PXRD patterns for chromic acid cyclohexylamine salt are not detailed in the provided search results, its application is standard for characterizing polycrystalline materials. PXRD is used to confirm the phase purity of a synthesized compound by comparing the experimental diffraction pattern with a calculated pattern from single-crystal X-ray data or with standard patterns from databases. It is also instrumental in identifying different crystalline forms (polymorphs) of a substance. For multicomponent systems, PXRD, often in conjunction with other techniques like DSC and FT-IR, is used for screening the formation of new crystalline phases, such as salts or cocrystals. ijpsonline.com

Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups within a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.com In the context of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for both the cyclohexylammonium cation and the chromate anion.

The study on dicyclohexylammonium chromate mentions the use of FT-IR spectroscopy to confirm the presence of the amine and chromate groups. tandfonline.com The protonated amine group (N-H+) in the cyclohexylammonium cation would exhibit characteristic stretching and bending vibrations. The chromate anion (CrO4^2-), with its tetrahedral geometry, has specific vibrational modes. The Cr-O stretching vibrations are particularly informative. For instance, in the diffuse-reflectance IR spectra of a surfactant-modified clinoptilolite with adsorbed Cr(VI), absorption bands in the 3000-2850 cm⁻¹ range were attributed to C-H vibrations of saturated hydrocarbons. researchgate.net In related hexahalo complexes, vibrational modes are assigned based on their infrared and Raman activity. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H⁺ (Ammonium) | Stretching | 3300 - 3000 |

| N-H⁺ (Ammonium) | Bending | 1650 - 1500 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1350 |

| Cr-O (Chromate) | Stretching | 900 - 800 |

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Visible spectrum is dominated by the chromate anion. The Cr(VI) species exhibits characteristic charge-transfer absorption bands. ekb.eg In aqueous solutions, the position of these bands is sensitive to pH due to the equilibrium between the chromate (CrO4^2-, yellow) and dichromate (Cr2O7^2-, orange) ions. ekb.eg

In alkaline to neutral solutions (pH 6-11), the spectrum shows a maximum absorption (λmax) at approximately 373 nm, corresponding to the chromate ion. ekb.eg As the pH becomes more acidic, the equilibrium shifts towards the dichromate ion, resulting in a shift of the λmax to around 348-350 nm. ekb.eg A study on a surfactant-modified material with adsorbed Cr(VI) reported absorption bands at 263 and 347 nm, which were assigned to charge transfer transitions from oxygen p-orbitals to chromium d-orbitals. researchgate.net For a related cyclohexylammonium hydrogen maleate (B1232345) hemihydrate crystal, the UV-Vis-NIR spectrum showed a cutoff wavelength of 328 nm. doi.org

Differentiation of Salt vs. Cocrystal Forms in Multicomponent Systems

In multicomponent crystalline solids formed from an acid and a base, such as chromic acid and cyclohexylamine, the components can arrange to form either a salt or a cocrystal. The key distinction lies in the location of the proton: in a salt, there is a complete transfer of a proton from the acid to the base, resulting in the formation of ions, whereas in a cocrystal, no proton transfer occurs, and the components are held together by non-ionic interactions like hydrogen bonds. ijpsonline.comuochb.czmdpi.com

Several analytical techniques can be employed to distinguish between these two forms. Single-crystal X-ray diffraction is the most definitive method as it can precisely locate the positions of all atoms, including the hydrogen atom, revealing whether a proton has been transferred. uochb.cz However, obtaining a suitable single crystal can be challenging. jst.go.jp

FT-IR spectroscopy can also provide strong evidence. The formation of a salt from a carboxylic acid and an amine, for example, results in the disappearance of the characteristic C=O stretching vibration of the acid and the appearance of carboxylate (COO-) stretches. ijpsonline.com

A widely used guideline for predicting whether a salt or a cocrystal will form is the "ΔpKa rule". ijpsonline.comjst.go.jpresearchgate.net This rule states that if the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(base) - pKa(acid)) is greater than 3, a salt is likely to form. mdpi.comjst.go.jp If the ΔpKa is less than 0 or -1, a cocrystal is expected. ijpsonline.comresearchgate.net The region in between is considered a gray area where either form may be possible. researchgate.net

Solid-state UV spectrophotometry has also been proposed as a method to differentiate between salts and cocrystals based on the changes in the electronic states of the molecules upon complexation. jst.go.jp

Analysis of Molecular Structures and Bonding

The molecular structure of dicyclohexylammonium chromate, with the chemical formula [C₆H₁₁NH₃]₂[CrO₄], has been characterized through detailed X-ray diffraction analysis. These studies reveal a structure composed of tetrahedral chromate ([CrO₄]²⁻) anions and cyclohexylammonium ([C₆H₁₁NH₃]⁺) cations.

Detailed research findings indicate that the crystal structure of this salt consists of distinct layers of the tetrahedral [CrO₄]²⁻ dianions and the organic [C₆H₁₁NH₃]⁺ cations. The primary forces holding this structure together are ionic bonds between the positively charged cyclohexylammonium cations and the negatively charged chromate anions.

The coordination around the central chromium (VI) ion in the chromate anion is a slightly distorted tetrahedron, with the chromium atom at the center bonded to four oxygen atoms. The bond lengths and angles within the chromate anion have been reported to be within the ranges of 1.614(2) to 1.676(2) Å and 108.1(1) to 111.0(1)°, respectively. The cyclohexylammonium cations adopt a stable chair conformation.

Below are tables summarizing the key structural and bonding parameters for dicyclohexylammonium chromate based on published research findings.

Table 1: Crystal Structure Data for Dicyclohexylammonium Chromate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.575(2) |

| b (Å) | 8.384(2) |

| c (Å) | 15.075(3) |

| α (°) | 75.14(2) |

| β (°) | 78.09(2) |

| γ (°) | 89.45(2) |

| Volume (ų) | 785.1(3) |

| Z | 2 |

Table 2: Selected Bonding Information for Dicyclohexylammonium Chromate

| Bond Type | Description |

| Ionic Bonding | Primary electrostatic attraction between [C₆H₁₁NH₃]⁺ cations and [CrO₄]²⁻ anions. |

| Covalent Bonding | Within the chromate anion (Cr-O) and the cyclohexylammonium cation (C-C, C-N, C-H, N-H). |

| Hydrogen Bonding | Extensive N-H···O interactions between the ammonium group of the cation and the oxygen atoms of the anion, contributing to crystal stability. |

A closely related compound, bis(dicyclohexylammonium) chromate dihydrate ([(C₆H₁₁)₂NH₂]₂[CrO₄]·2H₂O), has also been synthesized and analyzed. Its crystal structure is characterized by a tetragonal system and also features a tetrahedral chromate anion. The stability of this structure is similarly attributed to ionic bonding and a network of N-H···O and O-H···O hydrogen bonds involving the dicyclohexylammonium cations, chromate anions, and water molecules.

Theoretical and Computational Studies of Chromic Acid Cyclohexylamine Salt

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a window into the electronic structure and energetics of molecules. These methods, rooted in the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique perspectives on the molecular world.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and geometry of molecular systems. nih.gov Unlike traditional wave-function-based methods, DFT focuses on the electron density, a more manageable quantity, to calculate the energy and other properties of a molecule. This approach allows for a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. ictp.it

For chromic acid cyclohexylamine (B46788) salt, DFT calculations can be employed to optimize the molecular geometry of the constituent ions: the cyclohexylammonium cation and the chromate (B82759) anion. Such calculations would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in the closely related dicyclohexylammonium (B1228976) chromate, the crystal structure reveals a tetrahedral geometry for the [CrO₄]²⁻ anion. researchgate.net DFT could be used to model this ion in the gas phase or in a simulated solvent environment to understand the intrinsic electronic effects on its structure, absent the constraints of the crystal lattice.

Furthermore, DFT calculations can elucidate the electronic properties of the salt. The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO gap, for example, is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

A hypothetical DFT study on cyclohexylammonium chromate could yield the following type of data:

Table 1: Calculated Geometric Parameters for Cyclohexylammonium Chromate using DFT

| Parameter | Cyclohexylammonium Cation | Chromate Anion |

|---|---|---|

| C-C Bond Lengths (Å) | 1.52 - 1.54 | N/A |

| C-N Bond Length (Å) | 1.48 | N/A |

| N-H Bond Lengths (Å) | 1.02 - 1.03 | N/A |

| C-H Bond Lengths (Å) | 1.09 - 1.10 | N/A |

| Cr-O Bond Lengths (Å) | N/A | 1.63 - 1.67 |

| C-N-H Bond Angles (°) | 109.5 | N/A |

| O-Cr-O Bond Angles (°) | N/A | 108.3 - 111.4 |

Note: This table is illustrative and based on expected values and data from similar compounds. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods are computationally more demanding than DFT but can provide highly accurate results, especially for reaction mechanisms and transition states. chemrxiv.org

For chromic acid cyclohexylamine salt, ab initio calculations could be instrumental in analyzing potential reaction pathways, such as its thermal decomposition or its role as an oxidizing agent. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energies for various reactions. nih.govresearchgate.net This information is crucial for understanding the kinetics and thermodynamics of the compound's reactivity. For instance, the oxidation of an organic substrate by the chromate anion could be modeled by tracking the geometric and energetic changes as the reactants approach and transform into products.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are essential for exploring the dynamic behavior and intermolecular interactions of larger systems over longer timescales. randallcygan.com

The crystal structure and bulk properties of this compound are largely determined by a network of intermolecular interactions. researchgate.netmdpi.com The most significant of these are the hydrogen bonds formed between the ammonium (B1175870) group (-NH₃⁺) of the cyclohexylammonium cation and the oxygen atoms of the chromate anion. researchgate.netresearchgate.net

In the crystal structure of the related compound, dicyclohexylammonium chromate, an extensive N-H···O hydrogen bond network is observed, which is crucial for the cohesion and stability of the crystal. researchgate.net Similarly, in trans-cyclohexane-1,2-diammonium chromate(VI), the cations and anions are connected through N-H···O hydrogen bonds, causing a slight distortion in the tetrahedral geometry of the chromate anion. nih.gov The strength and directionality of these hydrogen bonds can be analyzed using molecular modeling techniques.

The following table summarizes the key hydrogen bonding interactions observed in the crystal structure of a similar compound, which would be expected to be present in this compound as well.

Table 2: Hydrogen Bond Geometry in a Related Chromate Salt

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | ~0.9 | ~1.8-2.2 | ~2.7-3.1 | ~150-170 |

Note: This table presents typical ranges for N-H···O hydrogen bonds in similar structures and is for illustrative purposes.

The cyclohexylammonium cation is conformationally flexible, with the cyclohexane (B81311) ring able to adopt different conformations, most notably the chair and boat forms. Molecular modeling can be used to explore the energy landscape of the cation and the entire ionic pair.

Conformational analysis helps to identify the most stable conformations and the energy barriers between them. This is important for understanding the dynamic behavior of the salt in solution and in the solid state. The presence of the chromate anion can influence the conformational preference of the cation through intermolecular interactions.

Predictive Models for Chemical Reactivity and Stability

Building on the foundation of quantum chemical calculations and molecular modeling, predictive models can be developed to forecast the chemical reactivity and stability of this compound under various conditions. These models often utilize machine learning algorithms trained on data from computational and experimental studies. nih.gov

By correlating calculated electronic properties (like HOMO-LUMO gap, atomic charges, and electrostatic potential) with experimentally observed reactivity, it is possible to create quantitative structure-activity relationship (QSAR) models. These models could predict, for example, the oxidizing potential of the salt towards a range of substrates or its long-term stability under different storage conditions. The development of such predictive tools is a growing area of computational chemistry with significant practical implications. nih.gov

Mechanistic Investigations of Chemical Interactions

Corrosion Inhibition Mechanisms

Chromic acid cyclohexylamine (B46788) salt is recognized as a corrosion inhibitor, particularly for brass. mdpi.com Its effectiveness stems from the combined actions of the chromate (B82759) anion and the cyclohexylamine cation, which interfere with the electrochemical processes that drive corrosion.

The initial step in corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface. For chromic acid cyclohexylamine salt, both the chromate ions and the protonated cyclohexylamine cations participate in this process. Organic inhibitors containing nitrogen, like cyclohexylamine, can adsorb on the metal surface, creating a protective barrier that shields the metal from the corrosive environment. mdpi.com

The adsorption process can be influenced by several factors:

Surface Charge of the Metal: The charge of the metal surface in the corrosive medium dictates whether the cationic (cyclohexylammonium) or anionic (chromate) species will preferentially adsorb.

Inhibitor Structure: The presence of the lone pair of electrons on the nitrogen atom in cyclohexylamine facilitates its adsorption on the metal surface. researchgate.net

Interaction with Corrosion Products: The inhibitor can interact with nascent corrosion products to form a more stable, passive film.

The formation of a protective film acts as a physical barrier, isolating the metal from the aggressive electrolyte and hindering both anodic and cathodic reactions. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are vital in elucidating the performance of corrosion inhibitors. While specific studies on this compound are limited, the behavior of its components and similar systems provides insight.

Potentiodynamic Polarization:

Potentiodynamic polarization studies on related systems indicate that chromate acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The chromate ion is a strong oxidizing agent that can passivate the metal surface by forming a protective layer of chromium(III) oxide/hydroxide. nih.gov The amine component, cyclohexylamine, can also retard both anodic and cathodic reactions. researchgate.net The addition of such inhibitors typically leads to a decrease in the corrosion current density (i_corr), signifying a lower corrosion rate. researchgate.net

Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the corrosion process. mdpi.com In the presence of an effective adsorption inhibitor, the charge transfer resistance (R_ct) is expected to increase, indicating a slower corrosion rate. ijcsi.pro The double-layer capacitance (C_dl) often decreases as the inhibitor molecules adsorb on the surface, displacing water molecules. ijcsi.pro

The following table illustrates typical data obtained from EIS measurements for a corrosion inhibitor.

| Inhibitor Concentration | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 100 ppm | 500 | 50 | 90.0 |

| 500 ppm | 1200 | 30 | 95.8 |

| 1000 ppm | 2500 | 20 | 98.0 |

This is a representative table based on general inhibitor behavior and does not represent specific data for this compound.

The molecular structure of the inhibitor plays a critical role in its effectiveness. For this compound, the key structural features are the chromate anion and the cyclohexylamine cation.

Chromate Ion: The tetrahedral geometry and oxidizing nature of the chromate ion are central to its passivating ability. It can form a stable, thin protective film of chromium(III) species on the metal surface. dtic.mil

Cyclohexylamine: The presence of the nitrogen atom with its lone pair of electrons is a key feature for organic amine inhibitors. mdpi.com This allows the molecule to coordinate with metal atoms on the surface, forming a protective layer. The cyclohexyl group provides a larger surface coverage compared to smaller alkyl amines, which can enhance the inhibitor's effectiveness by creating a more substantial barrier.

Oxidative Reactivity and Pathways

The chromate component of the salt is a strong oxidizing agent, and its interaction with the amine component, cyclohexylamine, is a significant aspect of the compound's chemistry.

The oxidation of amines by hexavalent chromium [Cr(VI)] species is a complex process. While a detailed mechanism for cyclohexylamine is not extensively documented, studies on the oxidation of other amines by Cr(VI) suggest a probable pathway. aascit.org

The reaction likely proceeds through the formation of an intermediate complex between the amine and the chromate species. aascit.org In an acidic medium, chromic acid exists in equilibrium with various chromate species. The amine, with its lone pair of electrons, can act as a nucleophile, attacking the chromium atom.

A plausible general mechanism involves:

Formation of a Chromate Ester-like Intermediate: The nitrogen atom of cyclohexylamine attacks the chromium atom of the chromate species.

Electron Transfer: An intramolecular electron transfer occurs from the nitrogen to the chromium, reducing Cr(VI) to lower oxidation states (e.g., Cr(IV) or Cr(V)) and oxidizing the amine. nih.gov

Hydrolysis and Further Reactions: The intermediate can then undergo further reactions, leading to the final oxidation products.

The intermediate Cr(IV) species is unstable and can undergo further reactions, potentially involving another molecule of the amine or other species in the solution. aascit.org

The oxidation of cyclohexylamine by chromic acid can lead to a variety of products, depending on the reaction conditions. The initial oxidation at the nitrogen atom could lead to the formation of a hydroxylamine derivative or an imine. Further oxidation could potentially lead to the cleavage of the C-N bond or oxidation of the cyclohexane (B81311) ring.

Based on the known reactivity of amines with chromate, potential intermediates and by-products could include:

| Species | Potential Role |

| Cyclohexanone | Product of oxidative deamination |

| Cyclohexanol | Potential intermediate or by-product |

| N-cyclohexylhydroxylamine | Potential initial oxidation product |

| Chromium (III) species | Final reduced state of chromium |

Interaction with Biological Macromolecules (Focus on Mechanism)

Non-Competitive Enzyme Inhibition Studies

There are no specific studies that have investigated the non-competitive enzyme inhibition of this compound.

In general, hexavalent chromium (Cr(VI)) compounds are known to be toxic and can inhibit enzyme activity. The mechanism often involves the intracellular reduction of Cr(VI) to the more reactive trivalent chromium (Cr(III)). Cr(III) can then act as an inhibitor. This inhibition can be non-competitive, where Cr(III) binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without blocking the active site directly. This leads to a decrease in Vmax (maximum reaction velocity) with no change in Km (substrate affinity).

For cyclohexylamine, there is a lack of specific data on its role as a non-competitive enzyme inhibitor. One study has shown that cyclohexylamine can inhibit the adhesion of lymphocytic cells to human syncytiotrophoblast, though the precise mechanism was not fully elucidated. nih.gov

Binding Site Characterization via X-ray Crystallography

No X-ray crystallography studies have been published that detail the binding of this compound to any biological macromolecule.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. Such a study would be necessary to precisely identify the amino acid residues involved in binding the compound, the geometry of the binding pocket, and the specific atomic interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. In the absence of such studies for this compound, any discussion of its specific binding site would be speculative.

For chromium compounds in general, studies have shown that after reduction to Cr(III) within the cell, the chromium ion can bind to proteins. nih.govnih.gov The binding sites for Cr(III) are often amino acid residues with available lone pair electrons, such as cysteine, tyrosine, and histidine. nih.gov

Molecular Docking and Interaction Energy Calculations

There are no published molecular docking studies or interaction energy calculations for this compound with any specific biological target.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique could theoretically be used to model the interaction of the dissociated ions (chromate and cyclohexylammonium) or the undissociated salt with a protein's active or allosteric site. Such a study would provide insights into the plausible binding modes and could be used to calculate interaction energies, which indicate the stability of the complex. The interaction energy is typically composed of various components, including electrostatic and van der Waals interactions. Without specific studies, no data on binding affinities or interaction energies for this compound can be provided.

General molecular docking studies have been performed on various chromium compounds and cyclohexylamine derivatives with different protein targets, but these are not specific to the salt . acs.orgkg.ac.rs

Applications in Chemical Science and Engineering Non Biological Focus

Advanced Corrosion Prevention Technologies

Chromic acid cyclohexylamine (B46788) salt is a compound that leverages the distinct chemical properties of both the chromate (B82759) anion and the cyclohexylamine cation to offer robust protection for metallic substrates. Its application in corrosion prevention is primarily centered on its function as a volatile corrosion inhibitor and its role in the formulation of protective surface treatments.

Chromic acid cyclohexylamine salt functions as a volatile corrosion inhibitor (VCI), a class of compounds that protect metals in enclosed spaces without direct application. wikipedia.org VCIs are typically amine salts of weak acids that slowly vaporize from a carrier material (like paper or foam) and then condense on the metal surfaces within the enclosed environment. researchgate.netdtic.mil

The mechanism involves the cyclohexylamine component providing the necessary volatility for the compound to transition into the vapor phase. dtic.mil Once the vapor reaches the metal surface, it condenses, forming a thin, monomolecular protective layer. researchgate.net This layer, containing the inhibitive chromate anions, acts as a barrier, preventing corrosive elements and moisture from initiating the electrochemical reactions that cause corrosion. researchgate.netuv.mx The amine component can also help to neutralize acidic vapors that may be present in the environment. dtic.mil

The effectiveness of VCI systems can be enhanced by using a synergistic blend of inhibitors with different vapor pressures to provide both rapid and long-term protection. google.com Cyclohexylamine chromate is classified as a low vapor pressure inhibitor, making it suitable for providing extended protection. google.com

Below is a table detailing an example composition of a VCI blend that includes cyclohexylamine chromate.

| Inhibitor Group | Component | Useful Weight % Range |

| I | Cyclohexylamine Chromate | 5 - 40% |

| II | Cyclohexylamine Benzoate | 60 - 95% |

| Data derived from a patent on corrosion inhibiting articles, illustrating a synergistic VCI mixture. google.com |

Beyond its use in VCI systems, the compound is relevant to protective coatings and surface treatments, specifically in the area of chromate conversion coatings. Chromating is a surface treatment process where chromic acid or its salts are used to passivate metals like aluminum, zinc, and steel. kluthe.com This process creates a "conversion layer" by reacting with the metal surface to form a thin, adherent film of complex chromate compounds. kluthe.comamericanelements.com This film is highly corrosion-resistant and improves the adhesion of subsequent paint or organic coatings. americanelements.com

While chromic acid itself is often used, its salts, such as this compound, can also be employed in these formulations. In such applications, the chromate ion is the primary agent responsible for forming the protective passive layer. uv.mx The cyclohexylamine cation can act as a carrier and may influence the properties of the resulting film, such as its formation rate and morphology. The use of organic amine salts can also be a component in corrosion-resistant adhesives and sealants. consolidated-chemical.com

Catalysis and Reaction Media

Chromium compounds are widely recognized for their catalytic activity across a range of chemical reactions, owing to chromium's ability to exist in multiple oxidation states. rsc.org While this compound is not a primary catalyst itself, its components play roles in catalyst synthesis and organic transformations.

Chromic acid and its derivatives are powerful oxidizing agents in organic synthesis. rsc.org A well-known example is the Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), which is used to oxidize alcohols to carboxylic acids or ketones. orgsyn.org

This compound can be considered a source of the chromate oxidizing species. The presence of the cyclohexylamine base could potentially modulate the reactivity of the chromate, offering a milder or more selective oxidizing system compared to strongly acidic preparations like the Jones reagent. The salt form may also improve solubility in specific organic solvents, facilitating its use in various reaction media.

Chromium-based catalysts are significant in industrial processes, particularly for polymerization. alfachemic.com These catalysts are often prepared by impregnating a high-surface-area support, such as alumina or silica, with a chromium compound. google.com

This compound could serve as a precursor for the preparation of such supported catalysts. The process would involve dissolving the salt and impregnating the support material with the solution. A subsequent calcination (high-temperature heating) step would decompose the salt, leaving behind chromium oxide species chemically fixed to the support surface. google.com The cyclohexylamine component would be removed as volatile byproducts during this heating process. This method allows for a controlled deposition of the active chromium species onto the catalyst carrier. Additionally, amines like cyclohexylamine are sometimes used in the synthesis of other metal catalysts, where they can influence the final structure and activity. eschemy.comgoogle.comresearchgate.net

Separation and Purification Processes

The principles of acid-base chemistry allow for the use of this compound in separation and purification contexts, particularly for the isolation of cyclohexylamine. Cyclohexylamine is a base, a property that can be exploited in purification schemes.

In a mixture containing cyclohexylamine and other non-basic organic compounds, the addition of chromic acid would lead to the selective formation of the non-volatile this compound. This salt, being significantly less soluble in many organic solvents than the free amine, can be precipitated from the solution. The solid salt can then be separated from the liquid mixture through physical methods such as filtration or centrifugation. google.com

Once the salt is isolated, the pure cyclohexylamine can be regenerated. This is achieved by treating the salt with a strong base, which displaces the weaker cyclohexylamine from the salt, allowing it to be recovered through distillation or extraction. This acid-base extraction and regeneration is a fundamental technique in chemical engineering for purifying amines. google.com

Selective Precipitation and Crystallization

The formation of this compound via the reaction of chromic acid (H₂CrO₄) or dichromic acid (H₂Cr₂O₇) with cyclohexylamine (C₆H₁₁NH₂) can be exploited for the selective precipitation and crystallization of either the chromate/dichromate anion or the cyclohexylammonium cation. This application is predicated on the principle that the resulting salt may exhibit low solubility in specific solvent systems, a common characteristic sought in gravimetric analysis and separation science. jove.comjove.comslideshare.netlibretexts.org

Organic precipitants are often favored in gravimetric analysis due to their ability to form precipitates with high molecular weights, which minimizes weighing errors, and their potential for high selectivity towards specific ions. jove.comjove.comlibretexts.org In the case of this compound, the bulky organic cation (cyclohexylammonium) contributes to a higher formula weight of the precipitate.

Theoretical Basis for Selective Precipitation:

The precipitation of this compound can be represented by the following general reactions:

H₂CrO₄ + 2 C₆H₁₁NH₂ → (C₆H₁₁NH₃)₂CrO₄ (Cyclohexylammonium chromate)

H₂Cr₂O₇ + 2 C₆H₁₁NH₂ → (C₆H₁₁NH₃)₂Cr₂O₇ (Cyclohexylammonium dichromate)

The selectivity of the precipitation can be controlled by carefully adjusting experimental conditions such as pH, temperature, and solvent composition. For instance, in a solution containing various metal ions, the addition of cyclohexylamine could selectively precipitate chromate ions under conditions where other metal chromates remain soluble. Conversely, in a mixture of amines, the addition of chromic acid could potentially lead to the selective crystallization of cyclohexylammonium chromate, depending on the relative solubilities of the different amine chromate salts. google.com

Factors Influencing Precipitation and Crystallization:

| Factor | Influence on Precipitation/Crystallization |

| pH | The pH of the solution will affect the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, as well as the protonation state of cyclohexylamine. libretexts.org |

| Solvent | The solubility of the amine salt is highly dependent on the solvent. Non-polar organic solvents are likely to decrease the solubility of the ionic salt, promoting precipitation. slideshare.netsciencemadness.org |

| Temperature | Temperature affects the solubility of the salt, with solubility generally increasing with temperature. This property can be utilized for recrystallization to obtain a purer product. |

| Concentration of Reactants | The concentrations of chromic acid and cyclohexylamine will determine the extent of precipitation, governed by the solubility product (Ksp) of the salt. |

While specific research data on the selective precipitation of this compound is not extensively available, the principles of amine salt formation and the use of organic precipitants in analytical chemistry provide a strong theoretical foundation for its potential application in this area. libretexts.orgalfa-chemistry.comstudymind.co.uk

Role in Analytical Methodologies

The formation of this compound can be theoretically applied to various analytical methodologies for the quantitative determination of either hexavalent chromium or cyclohexylamine.

Gravimetric Analysis:

A potential application lies in the gravimetric determination of chromate. By adding a known excess of cyclohexylamine to a solution containing an unknown amount of chromate, the resulting precipitate of cyclohexylammonium chromate can be filtered, dried, and weighed. jove.comjove.comslideshare.netlibretexts.org The mass of the precipitate can then be used to calculate the original concentration of chromate in the sample. The high molecular weight of the precipitate would be advantageous for this method.

Hypothetical Gravimetric Procedure for Chromate Determination:

An aqueous sample containing chromate ions is acidified.

A solution of cyclohexylamine in a suitable solvent is added in excess to precipitate the cyclohexylammonium chromate salt.

The precipitate is allowed to digest to encourage the formation of larger, more easily filterable crystals.

The precipitate is filtered through a pre-weighed filtering crucible, washed with a solvent in which the salt is insoluble to remove any impurities, and then dried to a constant weight.

The mass of the dried precipitate is used to calculate the percentage of chromate in the original sample.

Spectrophotometric Analysis:

The vibrant yellow to orange color of the chromate and dichromate ions allows for their determination using spectrophotometry. researchgate.netnih.govscirp.orgscielo.brnih.gov The formation of the this compound could be integrated into a spectrophotometric method in a few ways:

Indirect Determination of Cyclohexylamine: A known excess of a standard chromate solution could be added to a sample containing cyclohexylamine. After precipitation of the cyclohexylammonium chromate, the concentration of the remaining chromate in the supernatant could be determined spectrophotometrically. The difference between the initial and final chromate concentrations would be proportional to the amount of cyclohexylamine in the sample.

Colorimetric Analysis after Dissolution: The precipitated this compound could be separated and then redissolved in a suitable solvent. The absorbance of the resulting solution, which would contain the chromate ion, could then be measured at its maximum wavelength (λmax) to determine its concentration. This approach could be useful for separating chromate from interfering colored species prior to analysis.

The choice of analytical method would depend on factors such as the concentration of the analyte, the presence of interfering substances, and the desired accuracy and precision of the measurement.

Environmental Fate and Transformation Pathways

Atmospheric Chemistry and Aerosol Formation

The atmospheric presence of chromic acid cyclohexylamine (B46788) salt is primarily in the form of aerosols, where the amine salt can undergo various chemical transformations.

Gas-Phase Reactions and Degradation Processes of Amine Salts

Once in the atmosphere, the cyclohexylamine component of the salt can partition between the gas and particle phases. In the gas phase, cyclohexylamine is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the reaction of vapor-phase cyclohexylamine with •OH radicals is approximately 7 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This indicates a relatively rapid degradation process in the atmosphere.

The primary degradation pathway involves the abstraction of a hydrogen atom from the amine or the cyclohexyl ring, initiating a series of oxidation reactions. These reactions can lead to the formation of various products, though specific data for cyclohexylamine is limited. However, studies on other amines show the formation of smaller, more oxidized compounds. rsc.org

The formation of amine salts, such as chromic acid cyclohexylamine salt, significantly influences their atmospheric behavior by facilitating the formation of secondary aerosol mass. researchgate.net The high basicity of amines allows them to react with atmospheric acids, leading to their partitioning into the particle phase. researchgate.net

Table 1: Estimated Atmospheric Half-life of Gas-Phase Cyclohexylamine

| Reactant | Rate Constant (cm³/molecule-sec at 25°C) | Estimated Half-life |

|---|---|---|

| Hydroxyl Radical (•OH) | 5.5 x 10⁻¹¹ | ~7 hours |

Data derived from structure-activity relationship models. nih.gov

Contribution to Atmospheric Particulate Matter

Amine salts are significant contributors to the formation and growth of atmospheric particulate matter (PM). rsc.org Amines, including cyclohexylamine, can react with acidic gases in the atmosphere, such as sulfuric acid and nitric acid, to form secondary organic aerosols (SOA). bohrium.comcopernicus.org This process of salt formation transforms volatile amines into non-volatile ionic species, effectively incorporating them into the particle phase. nih.gov

The presence of amine salts can enhance the hygroscopicity of aerosol particles, meaning they attract and hold water molecules. nih.govcopernicus.org This increased water uptake can affect cloud condensation nuclei (CCN) activity and contribute to haze formation. nih.govcopernicus.org Studies have shown that aminium salts can be less volatile than ammonium (B1175870) sulfate (B86663) at elevated temperatures, indicating their stability and persistence in atmospheric particles. pnas.org The formation of these salts is a key mechanism for the accumulation of amines in atmospheric aerosols. acs.orggdut.edu.cn

Aquatic and Terrestrial Environmental Interactions

In aquatic and terrestrial environments, the fate of this compound is governed by the solubility and reactivity of its components.

Degradation Pathways in Aqueous Systems

In aqueous environments, this compound is expected to dissociate into chromate (B82759) anions (CrO₄²⁻) and cyclohexylammonium cations (C₆H₁₁NH₃⁺). The cyclohexylamine component is readily biodegradable in aquatic systems, as demonstrated by standard tests using activated sludge and sewage inocula. nih.gov One identified biodegradation pathway for cyclohexylamine involves its oxidation to cyclohexanone, followed by further degradation to adipic acid. nih.gov

The chromate ion, being a form of hexavalent chromium, is highly water-soluble and can persist in aquatic systems. nih.gov Its fate is influenced by redox conditions, pH, and the presence of other substances. Under certain conditions, hexavalent chromium can be reduced to the less mobile and less toxic trivalent chromium (Cr³⁺).

Environmental Reactivity with Metal Ions

The chromate ion can interact with various metal ions present in the environment. However, specific data on the reactions of this compound with other metal ions in environmental matrices is not extensively documented. In general, the presence of other metal ions can influence the solubility and precipitation of chromate salts. Heavy metal ions like lead, cadmium, and mercury are known to interfere with biological processes, and their interactions with chromate could potentially alter their bioavailability and toxicity. nih.gov

Cyclohexylamine itself can form complexes with metal ions, although this is more relevant in industrial or laboratory settings than in typical environmental concentrations.

Photochemical and Thermal Degradation Studies

The degradation of this compound can be influenced by light and heat.

Photochemical degradation in the atmosphere is primarily driven by the reaction of the cyclohexylamine component with hydroxyl radicals, as discussed in section 7.1.1. nih.gov Direct photolysis of the chromate ion can also occur, leading to changes in its oxidation state.

Thermal degradation studies of cyclohexylamine have shown that it can decompose at elevated temperatures. For instance, in superheated steam, cyclohexylamine undergoes thermolysis. acs.org The presence of metal oxides on surfaces can influence the kinetics of this thermal degradation. acs.org Studies on the thermal desorption and degradation of cyclohexylamine on clay surfaces, such as Ni²⁺- and Al³⁺-exchanged bentonite, have shown the formation of various decomposition products, including cyclohexene, methylcyclopentene, benzene, and aniline, at different temperatures. rsc.org This indicates that the thermal degradation pathway is dependent on the catalytic nature of the surface it interacts with.

Table 2: Major Thermal Desorption Products of Cyclohexylamine from Al³⁺- and Ni²⁺-exchanged Bentonite

| Surface | Major Desorption Products | Desorption Temperature Range (°C) |

|---|---|---|

| Al³⁺-SWy-2 | Cyclohexylamine, Cyclohexene, Methylcyclopentene, Benzene | 250 - 450 |

| Ni²⁺-SWy-2 | Cyclohexylamine, Cyclohexene, Benzene, Aniline | Narrower range around 400 for major evolution |

Data from thermal desorption studies. rsc.org

Future Research Directions and Emerging Trends

Development of Novel Chromic Acid Cyclohexylamine (B46788) Salt Derivatives

The development of novel derivatives of chromic acid cyclohexylamine salt is a promising area of research, aimed at fine-tuning the reactivity, selectivity, and physical properties of the parent compound. While research specifically on this compound derivatives is limited, the broader field of chromium(VI) chemistry provides a roadmap for future exploration.

Chromium(VI) reagents are extensively used as oxidizing agents in organic synthesis. derpharmachemica.com A wide array of chromium(VI) reagents with different organic counter-ions have been synthesized to modulate their oxidizing power and solubility in organic solvents. wikipedia.org These include complexes with pyridine (B92270) and other nitrogen heterocycles, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC). derpharmachemica.comwikipedia.org The synthesis of these derivatives often involves the reaction of chromium trioxide with the corresponding amine or its salt. wikipedia.org

Future research could focus on synthesizing derivatives of this compound by:

Modifying the cyclohexylamine moiety: Introducing substituents on the cyclohexane (B81311) ring could alter the steric and electronic properties of the salt, potentially leading to enhanced selectivity in oxidation reactions.

Varying the chromium-containing anion: Exploring different chromate (B82759) and dichromate species could lead to derivatives with different oxidation potentials and reactivity profiles.

Introducing co-ligands: The addition of other ligands to the chromium center could create mixed-ligand complexes with unique catalytic properties.

The synthesis of novel derivatives often involves straightforward synthetic pathways. For example, the reaction of vanillin (B372448) or ethyl vanillin with cyclohexylamine in methanol (B129727) has been shown to produce 2, 5-bis (cyclohexylamino) 1, 4-benzoquinone in high yield. lookchem.com Similarly, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with various amines, including those with bulky adamantyl and dehydroabietyl groups, readily yields fluorescent derivatives. mdpi.com These examples suggest that the synthesis of novel this compound derivatives with diverse functionalities is a feasible and promising research avenue.

The exploration of derivatives extends to other organometallic compounds as well. For instance, ferrocene (B1249389) derivatives with amine or amide groups have been investigated for their potential anticancer activities. wikipedia.org This highlights the potential for discovering novel applications for this compound derivatives beyond their traditional use as oxidizing agents.

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the reaction mechanisms of this compound and its derivatives requires sophisticated analytical techniques capable of in-situ monitoring. The reduction of Cr(VI) to the less toxic Cr(III) is a key process, and the reaction can proceed through highly reactive intermediate species like Cr(V) and Cr(IV). nsf.gov

Advanced spectroscopic techniques are crucial for detecting and characterizing these transient species. While direct in-situ analysis of this compound reactions is not widely reported, methods used for related chromium compounds can be adapted.

Key Spectroscopic Techniques:

UV-Vis Spectrophotometry: This technique is commonly used for the analysis and speciation of Cr(III) and Cr(VI). Cr(III) typically shows broad absorbance peaks around 405 and 584 nm, while Cr(VI) exhibits narrower peaks at approximately 275 and 375 nm. mdpi.com A spectrophotometric method for determining Cr(VI) involves its conversion to a chlorochromate anion, which is then extracted and measured. uw.edu.pl

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the molecular vibrations and can be used to identify functional groups and study the coordination environment of the chromium center. In a study of Cr(III) and Cr(VI) complexes with a Schiff base ligand, IR spectroscopy was used to identify the Cr-N and Cr-O stretching frequencies. e-projecttopics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for characterizing the structure of the organic counter-ion and its interaction with the chromium center. e-projecttopics.com

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the oxidation state of chromium on solid surfaces. mdpi.com

In-situ studies are particularly important for understanding remediation processes. For instance, the in-situ remediation of a Cr(VI)-contaminated site using sodium dithionite (B78146) was monitored by analyzing groundwater samples, which allowed for the differentiation of various remediation phases. nih.gov The development of in-situ spectroscopic and imaging techniques will be critical for optimizing the synthesis and application of this compound and its derivatives.

Integration of Machine Learning in Material Design

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of new materials, including coordination compounds. ijsat.orgquantumzeitgeist.com By identifying patterns in large datasets, ML models can predict the properties of new compounds and guide experimental efforts. ijsat.orgacs.org

In the context of this compound, ML could be applied to:

Predict the properties of novel derivatives: ML models can be trained on existing data for chromium(VI) compounds to predict the oxidizing strength, selectivity, and stability of new derivatives. nsf.gov

Optimize reaction conditions: ML algorithms can be used to identify the optimal conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts.

Design catalysts with specific functionalities: By understanding the relationship between the structure and catalytic activity of chromium complexes, ML can aid in the design of new catalysts for specific organic transformations. ijsat.orgacs.org

A data-driven approach has been used to investigate the design features of small molecular complexes that coordinate with ions, providing insights into creating materials with selective ion binding. acs.org This methodology could be adapted to design this compound derivatives with enhanced selectivity for specific substrates. The combination of high-throughput screening and ML is a promising strategy for exploring the vast chemical space of transition-metal complexes. acs.org

Sustainable Synthesis and Application Strategies

The development of sustainable or "green" chemical processes is a major focus of modern chemistry. beyondbenign.org For chromium(VI) compounds, which are known for their toxicity, developing greener synthetic routes and applications is particularly important. organic-chemistry.org

Sustainable Synthesis:

Use of Greener Solvents and Reagents: Research is focused on replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, a greener oxidation reaction has been developed that uses a molybdenum catalyst with aqueous hydrogen peroxide, eliminating the need for chromium compounds. beyondbenign.org

Catalytic Systems: The use of catalytic amounts of chromium(VI) reagents, rather than stoichiometric amounts, can significantly reduce waste. For instance, a CrO3-catalyzed oxidation of primary alcohols to carboxylic acids using periodic acid as the terminal oxidant has been reported. organic-chemistry.org

Mechanochemistry: Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a green alternative to traditional solution-phase synthesis. researchgate.net

Biosynthesis: The green synthesis of chromium oxide nanoparticles using plant extracts as reducing and capping agents has been demonstrated. nih.gov This approach offers an eco-friendly and economical route to producing nanomaterials.

Sustainable Applications:

Recycling of Chromium: Developing methods to recycle the chromium catalyst is crucial for sustainable applications. After an oxidation reaction, the resulting Cr(III) can potentially be re-oxidized back to Cr(VI) for reuse.

Atom Economy: Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. rsc.org

The development of sustainable chromic acid oxidation processes, such as the solar-driven recycling of hexavalent chromium ions for quinone production, demonstrates the potential for greener applications of chromium chemistry. nih.gov

Q & A

Q. What are the standard methods for synthesizing chromic acid cyclohexylamine salt, and how can purity be validated?

this compound is typically synthesized by reacting chromic acid (H₂CrO₄) with cyclohexylamine in a stoichiometric acid-base reaction. Chromic acid is often prepared in situ by acidifying chromate salts (e.g., sodium dichromate) . To validate purity, use UV-Vis spectroscopy: the cyclohexylamine salt exhibits distinct absorption peaks (e.g., ε ≈ 25.0 at 265–266 nm for analogous salts) . X-ray diffraction (XRD) and elemental analysis (C, H, N, Cr) further confirm crystallinity and stoichiometry.

Q. How does the solubility profile of this compound influence experimental design?

Cyclohexylamine salts are generally soluble in polar organic solvents (e.g., ethanol, acetone) but less so in non-polar solvents. For aqueous systems, adjust pH to protonate the amine and enhance solubility. Note that chromic acid derivatives are redox-active; avoid reducing agents during dissolution .

Q. What safety protocols are critical when handling this compound?

Chromium(VI) compounds are toxic and carcinogenic. Use fume hoods, nitrile gloves, and lab coats. Neutralize waste with ascorbic acid to reduce Cr(VI) to less hazardous Cr(III) . Cyclohexylamine may irritate mucous membranes—monitor air quality with gas detectors .

Advanced Research Questions

Q. How does this compound behave under varying thermal or photolytic conditions?

Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing cyclohexylamine vapor and chromium oxides. Photostability studies under UV light (254 nm) reveal gradual reduction of Cr(VI) to Cr(III), altering redox properties. Use inert atmospheres (N₂/Ar) to suppress degradation .

Q. What analytical techniques resolve contradictions in redox activity data for chromium-cyclohexylamine complexes?

Conflicting redox data may arise from ligand dissociation or pH-dependent speciation. Employ cyclic voltammetry (CV) in buffered solutions to isolate Cr(VI)/Cr(III) redox couples. Pair with FTIR to track ligand coordination changes (e.g., shifts in NH₂ bending modes at ~1600 cm⁻¹) .

Q. How can this compound be used to study ligand-exchange kinetics in coordination chemistry?

Monitor ligand substitution via stopped-flow spectroscopy. For example, track the displacement of cyclohexylamine by EDTA in aqueous solution at controlled pH. Pseudo-first-order kinetics models quantify rate constants, revealing steric effects from the cyclohexyl group .

Methodological Guidance

Q. What strategies optimize the crystallization of this compound for structural analysis?

Use slow evaporation from ethanol/water (1:1) at 4°C. Cyclohexylamine’s hydrophobic backbone promotes layered crystal packing. Add seeding crystals to overcome metastable phases. For XRD, prioritize single crystals >0.2 mm .

Q. How to distinguish this compound from other chromium-amine complexes spectroscopically?

Raman spectroscopy identifies Cr-O stretching (800–900 cm⁻¹) and NH₂ torsional modes (500–600 cm⁻¹). Compare with reference spectra for analogous salts (e.g., cyclohexylamine carbonate ). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [CrO₄·C₆H₁₁NH₃]⁺) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound in aqueous solution?

Discrepancies arise from pH variability. At pH <2, Cr(VI) dominates as HCrO₄⁻; at pH 4–6, cyclohexylamine protonation (pKa ~10.6) weakens coordination, accelerating Cr(VI) reduction. Standardize buffer conditions and use chelators (e.g., phosphate) to stabilize the complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.